6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one is a synthetic organic compound with the molecular formula C22H16ClNO3S This compound is characterized by its quinoline core, which is substituted with a chloro group, a sulfonyl group attached to a 4-methylphenyl ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Phenyl Substitution: The phenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of benzene reacts with the quinoline core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogenation catalysts, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Sulfide derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells, bacteria, or viruses, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one depends on its interaction with biological targets. It may inhibit specific enzymes or receptors, leading to altered cellular processes. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinoline: Lacks the 2(1H)-one group.
4-phenylquinolin-2(1H)-one: Lacks the chloro and sulfonyl groups.
3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one: Lacks the chloro group.
Uniqueness
6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro group, sulfonyl group, and phenyl group on the quinoline core makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-4-phenyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-14-7-10-17(11-8-14)28(26,27)21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)25/h2-13H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVWZIVYMLETI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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